Cas no 944900-36-1 (4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)-)

5-Amino-2-(trifluoromethyl)-4-pyridinecarboxaldehyde is a versatile heterocyclic compound featuring both an amino group and a trifluoromethyl substituent on its pyridine core. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The aldehyde moiety allows for further derivatization through condensation or nucleophilic addition reactions, while the electron-withdrawing trifluoromethyl group can influence electronic properties and metabolic stability. This compound is particularly useful in the development of bioactive molecules, where its structural features contribute to improved binding affinity and selectivity. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- structure
944900-36-1 structure
Product Name:4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)-
CAS No:944900-36-1
MF:C7H5F3N2O
MW:190.122611761093
CID:802511
PubChem ID:53418354
Update Time:2025-10-29

4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)-
    • 5-amino-2-(trifluoromethyl)pyridine-4-carbaldehyde
    • 5-Amino-2-trifluoromethyl-pyridine-4-carbaldehyde
    • DTXSID70697406
    • AC-29103
    • AKOS006305056
    • 5-AMINO-2-(TRIFLUOROMETHYL)ISONICOTINALDEHYDE
    • AB56845
    • 944900-36-1
    • MDL: MFCD10696240
    • Inchi: 1S/C7H5F3N2O/c8-7(9,10)6-1-4(3-13)5(11)2-12-6/h1-3H,11H2
    • InChI Key: ADZNBPVPSRDPCU-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=O)C(=CN=1)N)(F)F

Computed Properties

  • Exact Mass: 190.035
  • Monoisotopic Mass: 190.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56A^2

4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029014928-250mg
5-Amino-2-(trifluoromethyl)isonicotinaldehyde
944900-36-1 95%
250mg
$1078.00 2023-08-31
Alichem
A029014928-1g
5-Amino-2-(trifluoromethyl)isonicotinaldehyde
944900-36-1 95%
1g
$2952.90 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750092-1g
5-Amino-2-(trifluoromethyl)isonicotinaldehyde
944900-36-1 98%
1g
¥13240.00 2024-04-24

Additional information on 4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)-

Introduction to 4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- (CAS No. 944900-36-1)

4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)-, with the CAS number 944900-36-1, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic aldehyde derivative features a pyridine core substituted with an aldehyde group at the 4-position and an amino group at the 5-position, further enhanced by a trifluoromethyl group at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

The compound's structure imparts unique chemical properties that make it valuable in synthetic chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has garnered considerable attention in the development of novel pharmaceuticals, where such modifications can lead to improved efficacy and reduced side effects.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. Studies have shown that compounds containing a pyridine ring can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups on the pyridine ring can significantly influence its biological profile, making it a crucial factor in drug design.

The aldehyde group at the 4-position of 4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- serves as a reactive site for further functionalization. This reactivity allows for the synthesis of more complex molecules through condensation reactions with various nucleophiles. Such transformations are essential in constructing heterocyclic scaffolds that are prevalent in many bioactive compounds. The amino group at the 5-position also provides opportunities for further derivatization, enabling the creation of amides, ureas, and other pharmacophores.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can alter their electronic properties, leading to enhanced binding interactions with biological targets. In particular, the trifluoromethyl group has been extensively studied for its ability to improve pharmacokinetic profiles. This includes increased lipophilicity, reduced metabolic clearance, and improved oral bioavailability.

The synthesis of 4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and oxidation processes. Each step must be meticulously controlled to ensure the correct regioisomer is formed and any byproducts are minimized.

In academic research, this compound has been utilized as a building block for more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of kinase inhibitors, which are critical in treating various types of cancer. The combination of the pyridine core with the aldehyde and amino functional groups provides a versatile platform for designing molecules that can interact with specific protein targets.

The pharmaceutical industry has also shown interest in this compound due to its structural features. Companies are exploring its use in developing novel drugs that address unmet medical needs. The ability to modify its structure allows for fine-tuning its biological activity, making it a valuable asset in drug discovery programs.

Advances in computational chemistry have further enhanced the understanding of how structural modifications affect biological activity. Molecular modeling studies have been instrumental in predicting how changes to the pyridine ring and its substituents will impact interactions with biological targets. These predictions guide synthetic efforts and help identify promising candidates for further development.

The environmental impact of chemical synthesis is another area where this compound is being studied. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such approaches align with global initiatives to promote sustainable chemistry practices.

In conclusion, 4-Pyridinecarboxaldehyde,5-amino-2-(trifluoromethyl)- (CAS No. 944900-36-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate for developing novel pharmaceuticals.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.